Cas no 56915-80-1 (1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE)

1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE structure
56915-80-1 structure
Product Name:1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE
CAS No:56915-80-1
MF:C13H18N2O
MW:218.294823169708
CID:946126
PubChem ID:10846492
Update Time:2025-04-19

1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE
    • 1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone
    • 1-(3-acetylphenyl)-4-methylpiperazine
    • m-(4-methyl-1-piperazinyl)acetophenone
    • m-<4-Methyl-1-piperazinyl>acetophenon
    • UOADBNQWYZHSLK-UHFFFAOYSA-N
    • 1-[3-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
    • DTXSID80445738
    • HS-3410
    • AKOS015963953
    • SCHEMBL1286697
    • 1-[3-(4-methyl-piperazin-1-yl)phenyl]-ethanone
    • 1-[3-(4-Methyl-1-piperazinyl)phenyl]ethanone
    • 56915-80-1
    • Ethanone, 1-[3-(4-methyl-1-piperazinyl)phenyl]-
    • Inchi: 1S/C13H18N2O/c1-11(16)12-4-3-5-13(10-12)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3
    • InChI Key: UOADBNQWYZHSLK-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CC=CC(=C1)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 218.14200
  • Monoisotopic Mass: 218.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • PSA: 23.55000
  • LogP: 1.64390

1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE Related Literature

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